5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester
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Overview
Description
5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a tert-butyl ester group, which is often used to protect carboxylic acids during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Silylation: The dimethylsilyl group can be introduced using a silylating agent such as chlorodimethylsilane in the presence of a base like triethylamine.
Esterification: The carboxylic acid group can be protected by converting it to a tert-butyl ester using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of 5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid.
Reduction: Formation of 5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of indole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The silyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-indole-1-carboxylic acid tert-butyl ester: Lacks the dimethylsilyl group, which may affect its reactivity and biological activity.
2-(Dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester: Lacks the methyl group, which can influence its chemical properties and applications.
Uniqueness
The presence of both the methyl and dimethylsilyl groups in 5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester makes it unique, as these groups can significantly influence its chemical reactivity, stability, and potential biological activities.
Properties
IUPAC Name |
tert-butyl 2-dimethylsilyl-5-methylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10,20H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIECPYZYOLVSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)[SiH](C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-17-1 |
Source
|
Record name | 1,1-Dimethylethyl 2-(dimethylsilyl)-5-methyl-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475102-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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